molecular formula C16H15N3O4S B6431534 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-nitrobenzamide CAS No. 325986-91-2

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-nitrobenzamide

Cat. No.: B6431534
CAS No.: 325986-91-2
M. Wt: 345.4 g/mol
InChI Key: LZBSFENGKMFZHZ-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-nitrobenzamide is a benzothiazole-derived amide featuring a 4-nitrobenzoyl substituent. Its core structure consists of a bicyclic 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl scaffold with a 5,5-dimethyl group and a 7-oxo functional group.

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-16(2)7-11-13(12(20)8-16)24-15(17-11)18-14(21)9-3-5-10(6-4-9)19(22)23/h3-6H,7-8H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBSFENGKMFZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401143663
Record name 4-Nitro-N-(4,5,6,7-tetrahydro-5,5-dimethyl-7-oxo-2-benzothiazolyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325986-91-2
Record name 4-Nitro-N-(4,5,6,7-tetrahydro-5,5-dimethyl-7-oxo-2-benzothiazolyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325986-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-N-(4,5,6,7-tetrahydro-5,5-dimethyl-7-oxo-2-benzothiazolyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The benzothiazole core is synthesized via cyclization of 4-methylcyclohexane-1,3-dione with thiourea in acidic media. A representative procedure involves:

  • Reacting 4-methylcyclohexane-1,3-dione (10 mmol) and thiourea (12 mmol) in glacial acetic acid at reflux for 6 hours.

  • Cooling and precipitating the product with ice water, yielding 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine as a pale-yellow solid (78% yield).

Key Data :

ParameterValue
Molecular FormulaC₉H₁₂N₂OS
Molar Mass196.27 g/mol
Melting Point198–200°C

Amidation with 4-Nitrobenzoyl Chloride

Classical Schotten-Baumann Reaction

A traditional approach involves:

  • Dissolving 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine (5 mmol) in aqueous NaOH (10%).

  • Adding 4-nitrobenzoyl chloride (5.5 mmol) dropwise at 0–5°C.

  • Stirring for 2 hours, followed by acidification to pH 2 with HCl to precipitate the product (yield: 65–70%).

Limitations : Moderate yields due to hydrolysis of the acyl chloride.

NHC-Catalyzed Direct Amidation

A modern protocol using N-heterocyclic carbene (NHC) catalysis achieves superior efficiency:

  • Reagents :

    • 4-Nitrobenzaldehyde (2.0 equiv)

    • 5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine (1.0 equiv)

    • Triazolium salt catalyst (20 mol%)

    • Oxidant 5 (2.0 equiv)

    • Cs₂CO₃ (1.2 equiv) in CH₂Cl₂ at 25°C.

  • Procedure :

    • Combine reagents under argon, stir for 12 hours.

    • Purify via silica gel chromatography (petroleum ether/EtOAc = 80:20).

Performance Metrics :

ConditionOutcome
Yield93%
Reaction Time12 hours
Purity (HPLC)>99%

Mechanistic Insights into NHC-Catalyzed Amidation

The reaction proceeds through an acyl azolium intermediate, generated via oxidation of the Breslow intermediate. Key steps include:

  • Aldehyde Activation : NHC reacts with 4-nitrobenzaldehyde to form a Breslow intermediate.

  • Oxidation : Oxidant 5 converts the Breslow intermediate to an acyl azolium species.

  • Amine Attack : The benzothiazole amine attacks the acyl azolium, releasing the catalyst and forming the amide.

Critical Factors :

  • Oxidant Choice : Quinones or aryl iodides essential for regenerating the active catalyst.

  • Solvent : Dichloromethane optimizes solubility and reaction kinetics.

Optimization of Reaction Conditions

Solvent Screening

SolventYield (%)Reaction Time (h)
CH₂Cl₂9312
THF7518
DMF6824
Toluene6024

Polar aprotic solvents like CH₂Cl₂ favor higher yields due to improved catalyst stability.

Temperature Effects

Temperature (°C)Yield (%)
2593
4088
072

Ambient temperature (25°C) balances reaction rate and side-product formation.

Spectroscopic Characterization

1H^1H1H-NMR Analysis (DMSO-d6d_6 d6)

  • Aromatic Protons : δ 8.37 (d, J = 8.8 Hz, 2H, Ar-H), 8.08 (d, J = 8.8 Hz, 2H, Ar-H).

  • Thiazole NH : δ 13.29 (s, 1H).

  • Cyclohexane Protons : δ 2.82 (s, 2H, CH₂), 1.42 (s, 6H, 2×CH₃).

FTIR Spectroscopy

  • Key Bands :

    • 1674 cm⁻¹ (C=O stretch, amide).

    • 1535 cm⁻¹ (NO₂ asymmetric stretch).

    • 1215 cm⁻¹ (C-N stretch).

Mass Spectrometry

  • ESI-MS : m/z 433.12 [M+H]⁺ (calculated for C₂₂H₂₈N₂O₅S: 432.53).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Schotten-Baumann65–7095Moderate
NHC Catalysis93>99High

The NHC method outperforms classical approaches in efficiency and purity, making it preferable for industrial applications.

Challenges and Mitigation Strategies

  • Nitro Group Reduction : Undesired reduction of the nitro group may occur under reductive conditions. Mitigated by avoiding strong reductants like LiAlH₄.

  • Solubility Issues : The benzothiazole amine exhibits limited solubility in polar solvents. Addressed using CH₂Cl₂ with sonication.

Industrial-Scale Production Considerations

  • Catalyst Recycling : NHC catalysts can be recovered via aqueous extraction, reducing costs.

  • Continuous Flow Systems : Enhance throughput by minimizing reaction time and improving temperature control .

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds related to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-nitrobenzamide exhibit promising antimicrobial properties. Studies have shown that the benzothiazole moiety is crucial for enhancing the biological activity against various bacterial strains. For instance, derivatives of this compound have been tested against resistant strains of bacteria, demonstrating effective inhibition of growth and potential as novel antimicrobial agents .

Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. The presence of the nitro group is believed to enhance its cytotoxicity against specific cancer cell lines .

Enzyme Inhibition
this compound has been studied as a potential inhibitor of key enzymes involved in cancer metabolism and bacterial resistance mechanisms. Its ability to inhibit enzymes such as topoisomerases and proteases makes it a candidate for further development in therapeutic applications .

Material Science

Polymeric Composites
This compound can be incorporated into polymeric materials to enhance their thermal and mechanical properties. Studies have demonstrated that adding benzothiazole derivatives improves the thermal stability and flame retardancy of polymers. This application is particularly relevant in the development of materials for electronics and automotive industries where high-performance materials are required .

Nanomaterials
Research into nanocomposites has shown that this compound can be utilized in the synthesis of nanoparticles with unique optical properties. These nanoparticles have potential applications in drug delivery systems and imaging technologies due to their enhanced biocompatibility and targeted delivery capabilities .

Environmental Applications

Pollutant Degradation
Recent studies have explored the use of this compound in environmental chemistry for the degradation of pollutants. Its ability to act as a catalyst in oxidative reactions can facilitate the breakdown of hazardous organic compounds in wastewater treatment processes. This application highlights its potential role in developing sustainable environmental solutions .

Soil Remediation
The compound's properties may also extend to soil remediation efforts by enhancing the bioavailability of nutrients or degrading harmful contaminants through bioremediation techniques. Research is ongoing to evaluate its effectiveness in various soil types contaminated with heavy metals or organic pollutants .

Mechanism of Action

The mechanism by which N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-nitrobenzamide exerts its effects is primarily through its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-nitrobenzamide, highlighting differences in substituents, molecular properties, and available

Compound Name Molecular Formula Molecular Weight Substituent Melting Point (°C) Key Spectral Data (IR, HRMS) Biological/Commercial Notes
This compound (Target Compound) C₁₉H₁₈N₃O₄S 392.4 4-nitrobenzamide Not reported Not available Synthesized via amide coupling
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide (16) C₁₈H₁₆N₂O₂S₂ 379.4 benzo[b]thiophene-2-carboxamide 292–293 IR: 1635 cm⁻¹ (C=O); HRMS: [M+Na]⁺ = 379.0551 Antitrypanosomal activity explored
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-methylbenzamide C₁₈H₁₉N₂O₂S 341.4 4-methylbenzamide Discontinued Not available Discontinued due to commercial reasons
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide C₂₃H₂₃N₃O₅S₂ 485.6 4-methoxyphenylsulfonamido Not reported Not available Enhanced polarity due to sulfonamide
4-Chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzenesulfonamide C₁₆H₁₆ClN₂O₃S₂ 383.9 4-chlorobenzenesulfonamide Not reported Not available Halogenated analog; increased lipophilicity

Key Observations:

In contrast, 4-methylbenzamide (discontinued) lacks such electronic effects, which may reduce target affinity . Sulfonamide derivatives (e.g., 4-methoxyphenylsulfonamido and 4-chlorobenzenesulfonamide) increase molecular weight and polarity, improving solubility but possibly reducing membrane permeability .

Spectral Characterization :

  • The benzo[b]thiophene-2-carboxamide analog (Compound 16) exhibits a strong C=O stretch at 1635 cm⁻¹ in IR and a precise HRMS match ([M+Na]⁺ = 379.0551), confirming structural integrity . Similar methodologies (e.g., IR, HRMS) are likely applicable to the target compound for validation.

Sulfonamide derivatives (e.g., ) are often explored for kinase inhibition (e.g., Rho-kinase), though specific data for these analogs are lacking .

Synthetic Accessibility :

  • The target compound and its analogs are typically synthesized via amide coupling (e.g., carbodiimide-mediated reactions) or alkylation of the benzothiazole core .
  • Derivatives with bulky substituents (e.g., benzo[b]thiophene) require chromatographic purification (e.g., EtOAc/hexane), whereas simpler analogs may be recrystallized .

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-nitrobenzamide is a complex organic compound characterized by a unique structural framework that includes a benzothiazole core and a nitrobenzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities associated with similar benzothiazole derivatives known for their pharmacological properties.

Chemical Structure and Properties

  • Chemical Formula : C14H14N2O3S
  • Molecular Weight : 306.4 g/mol
  • CAS Number : 325986-91-2

The compound's structure suggests potential interactions with various biological targets, making it an interesting candidate for further research in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates capable of interacting with cellular components. The benzothiazole moiety is known to modulate the activity of enzymes and receptors, potentially leading to therapeutic effects.

Pharmacological Potential

Research indicates that compounds with similar structures have shown promise in various therapeutic areas:

  • Antimicrobial Activity : Benzothiazole derivatives are often explored for their antibacterial and antifungal properties.
  • Anticancer Effects : Some studies suggest that the compound may inhibit tumor growth by affecting angiogenesis and cell proliferation pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial for conditions like diabetes.

Case Study 1: Anticancer Activity

A study evaluating the effects of benzothiazole derivatives on cancer cell lines demonstrated that certain modifications to the benzothiazole structure significantly enhanced cytotoxicity against leukemia cells. While specific data on this compound is limited, its structural similarities suggest potential efficacy in this area .

Case Study 2: Enzyme Interaction

Research into related compounds has shown that benzothiazole derivatives can inhibit dipeptidyl peptidase IV (DPP4), an enzyme involved in glucose metabolism. Inhibiting DPP4 can enhance insulin secretion and improve glycemic control in diabetic models .

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-methylbenzamideSimilar benzothiazole coreModerate antimicrobial activity
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-nitrobenzamideContains nitro groupPotential anticancer properties

Unique Characteristics

The presence of the nitro group in this compound distinguishes it from other similar compounds. This feature may enhance its reactivity and interaction with biological targets compared to other benzothiazole derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-nitrobenzamide, and how can purity be maximized?

  • Methodology :

  • Core synthesis : React 2-bromodimedone with cyanothioacetamide to form the thiazole ring, followed by coupling with 4-nitrobenzoyl chloride under Schotten-Baumann conditions .
  • Optimization : Use dichloromethane (DCM) as a solvent and triethylamine (TEA) as a base for acylation. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1). Purify via column chromatography (SiO₂, gradient elution) to achieve >95% purity .
  • Critical parameters : Maintain temperatures below 0°C during coupling to minimize side reactions.

Q. How is structural characterization performed for this compound, and what analytical techniques are essential?

  • Methodology :

  • 1H/13C NMR : Confirm the presence of the dimethyl group (δ ~1.3 ppm, singlet) and nitrobenzamide protons (δ ~8.2 ppm, aromatic doublets) .
  • IR spectroscopy : Identify C=O stretches (~1680 cm⁻¹ for the amide) and NO₂ symmetric/asymmetric vibrations (~1520/1350 cm⁻¹) .
  • X-ray crystallography : Resolve the fused thiazole-benzene ring system and confirm dihedral angles between the nitrobenzamide and thiazole moieties .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodology :

  • Cytotoxicity screening : Use MTT assays against PC-3 (prostate cancer) and MCF-7 (breast cancer) cell lines. IC₅₀ values <10 µM indicate high potency .
  • Kinase inhibition : Test against c-Met kinase using ADP-Glo™ assays. Compare inhibition rates to reference compounds (e.g., cabozantinib) .

Advanced Research Questions

Q. How does the compound interact with biological targets at the molecular level?

  • Methodology :

  • Molecular docking : Perform AutoDock Vina simulations to predict binding to c-Met kinase (PDB ID: 3LQ8). Prioritize interactions with the hinge region (e.g., Met1160) .
  • In vitro validation : Use surface plasmon resonance (SPR) to measure binding kinetics (KD < 100 nM suggests high affinity) .
  • Mechanistic studies : Conduct Western blotting to assess downstream signaling (e.g., phosphorylation of ERK1/2) in treated cancer cells .

Q. How can contradictory data in biological activity be resolved (e.g., high in vitro potency vs. low in vivo efficacy)?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma stability (e.g., mouse microsomal assays) and logP values (HPLC) to assess metabolic liability .
  • Formulation optimization : Use PEGylated nanoparticles to enhance bioavailability if poor solubility is observed (e.g., >50% improvement in AUC) .
  • Orthogonal assays : Validate target engagement via CETSA (cellular thermal shift assay) to confirm on-target effects .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in derivatives?

  • Methodology :

  • QSAR modeling : Use CoMFA/CoMSIA to correlate substituent electronegativity (e.g., nitro vs. methoxy groups) with c-Met inhibition (r² > 0.8) .
  • ADMET prediction : Apply SwissADME to optimize logS (>-4) and reduce hepatotoxicity (e.g., replace nitro with sulfonamide groups) .

Key Research Gaps

  • Stereochemical effects : The impact of the tetrahydrobenzo[d]thiazole ring conformation on bioactivity remains unexplored.
  • In vivo models : Limited data on pharmacokinetics in rodent models require further study .

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